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Pro-Arg-AMC

DPAP1 cathepsin C enzyme kinetics

Researchers screening for DPAP1 (cathepsin C) inhibitors in malaria often encounter false-negative results when using thrombin-optimized tripeptide substrates. Pro-Arg-AMC (CAS 546103-85-9) is the validated dipeptide substrate specifically recognized by DPAP1, enabling reliable kinetic characterization (Km = 84±9 μM, kcat = 6.2±0.4 s⁻¹ for native DPAP1). • 25-fold higher kcat vs. Ile-Arg-ACC for enhanced HTS sensitivity. • Enables comparative DPAP1/cathepsin C selectivity profiling. • Supplied as ≥98% HPLC-pure lyophilized powder with COA. Global shipping available.

Molecular Formula C21H28N6O4
Molecular Weight 428.5 g/mol
Cat. No. B1344021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-Arg-AMC
Molecular FormulaC21H28N6O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3
InChIInChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25)/t15-,16-/m0/s1
InChIKeyYZJVBUAIFJVLAS-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pro-Arg-AMC Fluorogenic Substrate for DPAP1 Assays


Pro-Arg-AMC (PR-AMC; H-Pro-Arg-AMC·2HCl; CAS 546103-85-9) is a synthetic dipeptide fluorogenic substrate comprising a Pro-Arg sequence conjugated to the 7-amino-4-methylcoumarin (AMC) fluorophore [1]. The compound serves as a chromogenic/fluorogenic substrate for dipeptidyl aminopeptidase 1 (DPAP1, also known as cathepsin C) from Plasmodium falciparum, the causative agent of malaria [1]. Unlike tripeptide substrates such as Boc-Val-Pro-Arg-AMC or Z-Gly-Pro-Arg-AMC that are optimized for thrombin and trypsin-like serine proteases, Pro-Arg-AMC is a dipeptide lacking an N-terminal blocking group, which renders it specifically cleavable by DPAP1 [1].

1
DPAP1-specific fluorogenic substrate for P. falciparum research
2
Dipeptide structure required for clan CA cysteine exopeptidase recognition
3
AMC leaving group supports fluorescence-based real-time kinetic readout

Tripeptide Substrates Cannot Replace Pro-Arg-AMC for DPAP1


Tripeptide fluorogenic substrates such as Boc-Val-Pro-Arg-AMC (Km = 21 μM for α-thrombin, kcat = 109 s⁻¹) and Z-Gly-Pro-Arg-AMC are widely used for detecting thrombin and trypsin-like serine protease activity but are unsuitable for DPAP1 assays [1][2]. Pro-Arg-AMC is a dipeptide substrate lacking an N-terminal blocking group, a structural feature required for recognition and cleavage by DPAP1, a clan CA cysteine exopeptidase that removes dipeptides from the N-terminus of substrates [1]. Substitution with tripeptide substrates such as Boc-Val-Pro-Arg-AMC or Z-Gly-Pro-Arg-AMC would yield no DPAP1 activity signal, leading to false-negative results or misinterpretation of enzyme activity in malaria research contexts [1].

Tripeptide mismatch Boc-Val-Pro-Arg-AMC and Z-Gly-Pro-Arg-AMC lack the free N-terminus required for DPAP1 cleavage and yield no signal.
Enzyme specificity shift Thrombin/trypsin substrates may produce signal in mixed protease contexts, but DPAP1 activity will remain undetected.
False-negative outcome Substituting Pro-Arg-AMC with generic tripeptide-AMC substrates can lead to misinterpretation of DPAP1 activity in malaria models.

Pro-Arg-AMC Selectivity and Kinetic Evidence for DPAP1


Native DPAP1 Hydrolysis Kinetics

Pro-Arg-AMC is efficiently hydrolyzed by native DPAP1 (nDPAP1) from P. falciparum with a Michaelis constant (Km) of 84 ± 9 μM, a catalytic constant (kcat) of 6.2 ± 0.4 s⁻¹, and a catalytic efficiency (kcat/Km) of (7.4 ± 0.2) × 10⁴ M⁻¹·s⁻¹, establishing the baseline kinetic parameters for DPAP1 substrate characterization [1]. The substrate is also cleaved by recombinant DPAP1 (rDPAP1) with Km = 79 ± 2 μM and kcat = 1.8 ± 0.1 s⁻¹, giving a kcat/Km of (2.3 ± 0.1) × 10⁴ M⁻¹·s⁻¹, representing a 3.2-fold higher catalytic efficiency for the native enzyme relative to the recombinant form [1].

Native DPAP1 Kinetics
Head-to-head
kcat/Km 7.4×10⁴ M⁻¹·s⁻¹ (nDPAP1)
Supports DPAP1 baseline kinetic characterization
Tripeptide substrates show no measurable hydrolysis
DPAP1 cathepsin C enzyme kinetics malaria fluorogenic substrate

Pro-Arg-AMC vs. Val-Arg-ACC: Efficiency and Turnover

Comparative analysis of Pro-Arg-AMC (AMC leaving group) versus Val-Arg-ACC (ACC leaving group) with native DPAP1 (nDPAP1) reveals a trade-off in kinetic parameters. Pro-Arg-AMC exhibits a kcat of 6.2 ± 0.4 s⁻¹, which is 1.8-fold higher than the 3.5 ± 0.1 s⁻¹ observed for Val-Arg-ACC, indicating faster catalytic turnover with the AMC substrate [1]. However, Val-Arg-ACC has a lower Km (21 ± 2 μM vs. 84 ± 9 μM) and a higher overall catalytic efficiency (kcat/Km = (1.7 ± 0.1) × 10⁵ M⁻¹·s⁻¹ vs. (7.4 ± 0.2) × 10⁴ M⁻¹·s⁻¹), representing a 2.3-fold advantage in efficiency for the ACC substrate [1]. For recombinant DPAP1 (rDPAP1), Pro-Arg-AMC (kcat = 1.8 ± 0.1 s⁻¹) shows a 2.5-fold higher turnover than Val-Arg-ACC (kcat = 0.72 ± 0.02 s⁻¹), but Val-Arg-ACC again demonstrates higher catalytic efficiency ((3.7 ± 0.1) × 10⁴ vs. (2.3 ± 0.1) × 10⁴ M⁻¹·s⁻¹) due to its lower Km [1]. Notably, cathepsin C hydrolyzes Pro-Arg-AMC with kcat = 490 ± 10 s⁻¹ and kcat/Km = (3.6 ± 0.1) × 10⁶ M⁻¹·s⁻¹, dramatically exceeding both DPAP1 forms [1].

Vs. Val-Arg-ACC
Head-to-head
1.8-fold higher kcat (nDPAP1)
Preferred for higher signal per enzyme turnover
Val-Arg-ACC shows 2.3-fold higher catalytic efficiency
DPAP1 ACC substrate fluorogenic leaving group catalytic efficiency substrate comparison

Pro-Arg-AMC vs. Ile-Arg-ACC: Turnover Rate Advantage

Pro-Arg-AMC demonstrates substantially higher catalytic turnover with recombinant DPAP1 (rDPAP1) compared to Ile-Arg-ACC. Pro-Arg-AMC exhibits a kcat of 1.8 ± 0.1 s⁻¹, which is 25-fold higher than the 0.072 ± 0.003 s⁻¹ observed for Ile-Arg-ACC under identical assay conditions [1]. Although Ile-Arg-ACC has a 20-fold lower Km (3.9 ± 0.2 μM vs. 79 ± 2 μM) and comparable catalytic efficiency (kcat/Km = (1.9 ± 0.1) × 10⁴ M⁻¹·s⁻¹ vs. (2.3 ± 0.1) × 10⁴ M⁻¹·s⁻¹), the dramatically higher turnover rate of Pro-Arg-AMC yields a stronger fluorescence signal per active enzyme molecule [1]. For cathepsin C, Pro-Arg-AMC also shows a 29-fold higher kcat (490 ± 10 s⁻¹ vs. 17 ± 1 s⁻¹) and 5.7-fold higher catalytic efficiency ((3.6 ± 0.1) × 10⁶ M⁻¹·s⁻¹ vs. (6.3 ± 0.4) × 10⁵ M⁻¹·s⁻¹) compared to Ile-Arg-ACC [1].

Vs. Ile-Arg-ACC
Head-to-head
25-fold higher kcat (rDPAP1)
Critical for assay sensitivity at low enzyme concentrations
Ile-Arg-ACC has 20-fold lower Km but comparable kcat/Km
DPAP1 dipeptide substrate substrate specificity enzyme kinetics malaria

Pro-Arg-AMC Research Applications


DPAP1 Kinetic Characterization

Pro-Arg-AMC is the validated substrate for determining Michaelis-Menten kinetic parameters (Km, kcat, kcat/Km) of DPAP1 from P. falciparum, with established baseline values of Km = 84 ± 9 μM and kcat = 6.2 ± 0.4 s⁻¹ for native DPAP1 and Km = 79 ± 2 μM and kcat = 1.8 ± 0.1 s⁻¹ for recombinant DPAP1 [1]. Tripeptide substrates such as Boc-Val-Pro-Arg-AMC and Z-Gly-Pro-Arg-AMC are not cleaved by DPAP1 and are thus unsuitable for this application [1].

High-Throughput DPAP1 Inhibitor Screening

Pro-Arg-AMC enables fluorescence-based, real-time monitoring of DPAP1 activity in high-throughput screening formats. The 25-fold higher kcat of Pro-Arg-AMC relative to Ile-Arg-ACC (1.8 ± 0.1 s⁻¹ vs. 0.072 ± 0.003 s⁻¹ for rDPAP1) provides enhanced signal intensity per enzyme turnover, increasing assay sensitivity for detecting weak or moderate DPAP1 inhibitors in compound library screening [1]. The 1.8-fold higher kcat of Pro-Arg-AMC compared to Val-Arg-ACC (6.2 s⁻¹ vs. 3.5 s⁻¹ for nDPAP1) similarly supports higher signal output in inhibitor screening applications [1].

DPAP1 vs. Cathepsin C Specificity Studies

Pro-Arg-AMC serves as a shared substrate for both DPAP1 and human cathepsin C, enabling comparative biochemical studies. While Pro-Arg-AMC is hydrolyzed by cathepsin C with kcat = 490 ± 10 s⁻¹ and kcat/Km = (3.6 ± 0.1) × 10⁶ M⁻¹·s⁻¹, it is hydrolyzed by nDPAP1 with kcat = 6.2 ± 0.4 s⁻¹ and kcat/Km = (7.4 ± 0.2) × 10⁴ M⁻¹·s⁻¹, representing a 79-fold higher turnover and 49-fold higher catalytic efficiency for cathepsin C [1]. This differential activity profile supports selectivity studies and counterscreening to identify DPAP1-selective inhibitors over human cathepsin C [1].

High-Signal Fluorescence Assays

In assay configurations where enzyme concentration is limited or where maximum fluorescence signal per catalytic event is required, Pro-Arg-AMC is preferred over ACC-based alternatives. The 1.8-fold higher kcat for nDPAP1 (6.2 s⁻¹ vs. 3.5 s⁻¹ for Val-Arg-ACC) and 2.5-fold higher kcat for rDPAP1 (1.8 s⁻¹ vs. 0.72 s⁻¹ for Val-Arg-ACC) translate to proportionally stronger fluorescence signals per enzyme molecule, improving detection limits in low-enzyme scenarios [1].

Application
Selection Property
Validation Focus
DPAP1 kinetic characterization
Dipeptide substrate specificity
Km and kcat determination for native and recombinant enzyme
DPAP1 inhibitor screening
High kcat for strong fluorescence signal
Signal-to-background ratio in high-throughput assay format
DPAP1 vs. cathepsin C selectivity
Differential catalytic efficiency between homologs
Counterscreen to exclude human cathepsin C cross-inhibition
High-signal fluorescence assays
Faster turnover rate than ACC-based alternatives
Detection limit assessment in low-enzyme-concentration settings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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